

Chemical and physical properties of Tinoridine Hydrochloride

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Compound of Interest

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Tinoridine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinoridine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted pharmacological profile. Beyond its established role as a cyclooxygenase (COX) inhibitor, recent research has unveiled its potent antioxidant and cytoprotective properties, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and subsequent inhibition of ferroptosis. This technical guide provides an in-depth overview of the chemical and physical properties, mechanisms of action, and key experimental protocols related to **Tinoridine Hydrochloride**, intended to serve as a comprehensive resource for the scientific community.

Chemical and Physical Properties

Tinoridine hydrochloride is the hydrochloride salt of Tinoridine, a thienopyridine derivative. Its chemical and physical characteristics are summarized in the tables below.

Chemical Properties

Property	Value	Source
IUPAC Name	ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride	[1]
Molecular Formula	C ₁₇ H ₂₁ ClN ₂ O ₂ S	[1]
Molecular Weight	352.9 g/mol	[1]
CAS Number	25913-34-2	[2]
InChI Key	LMAQHEGFQZGATE-UHFFFAOYSA-N	[2]
Canonical SMILES	CCOC(=O)C1=C(N)SC2=C1C CN(CC1=CC=CC=C1)C2.Cl	

Physical Properties

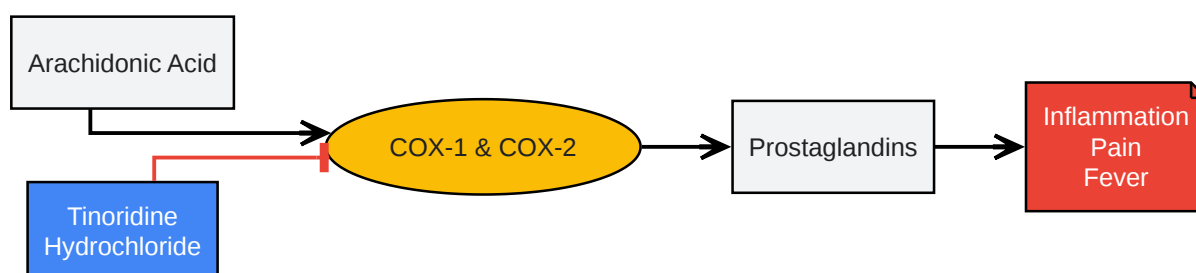
Property	Value	Source
Appearance	White to light yellow powder/crystal	[3]
Melting Point	234-235 °C (decomposition)	
Solubility	DMSO: 18 mg/mL (51.0 mM) Ethanol: ~2 mg/mL Water: Insoluble	[3]
Storage	Store at 4°C or -20°C, sealed, away from moisture. Stock solutions in DMSO can be stored at -20°C for up to 1 month and at -80°C for up to 12 months.	[4]

Mechanism of Action

Tinoridine hydrochloride exhibits a complex mechanism of action, targeting multiple pathways involved in inflammation and cellular protection.

Inhibition of Cyclooxygenase (COX) Pathway

As a traditional NSAID, **Tinoridine hydrochloride**'s primary anti-inflammatory effect is attributed to its inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] By blocking these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5][6]



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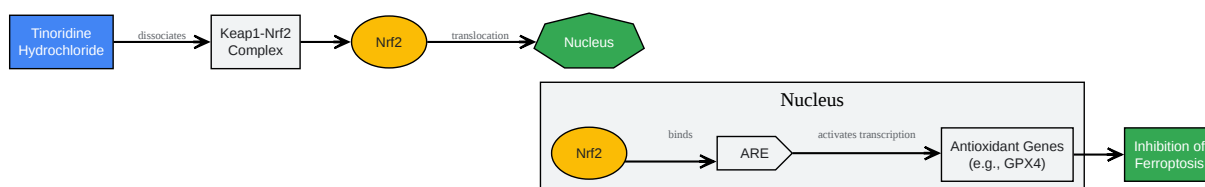
Tinoridine's Inhibition of the Cyclooxygenase Pathway.

Antioxidant and Free Radical Scavenging Activity

Tinoridine hydrochloride is a potent antioxidant and free radical scavenger.[7] It directly neutralizes free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibits lipid peroxidation.[8]

Inhibition of Ferroptosis via Nrf2 Pathway Activation

Recent studies have identified a novel mechanism of action for Tinoridine as an inhibitor of ferroptosis, a form of iron-dependent programmed cell death.[9] Tinoridine activates the Nrf2 signaling pathway.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by Tinoridine, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes, including Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.[9][10]



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Activation of the Nrf2 Pathway by Tinoridine.

Experimental Protocols

This section details methodologies for key experiments related to the synthesis and evaluation of **Tinoridine hydrochloride**.

Synthesis of Tinoridine

A plausible synthetic route for Tinoridine involves the Gewald reaction.[8]

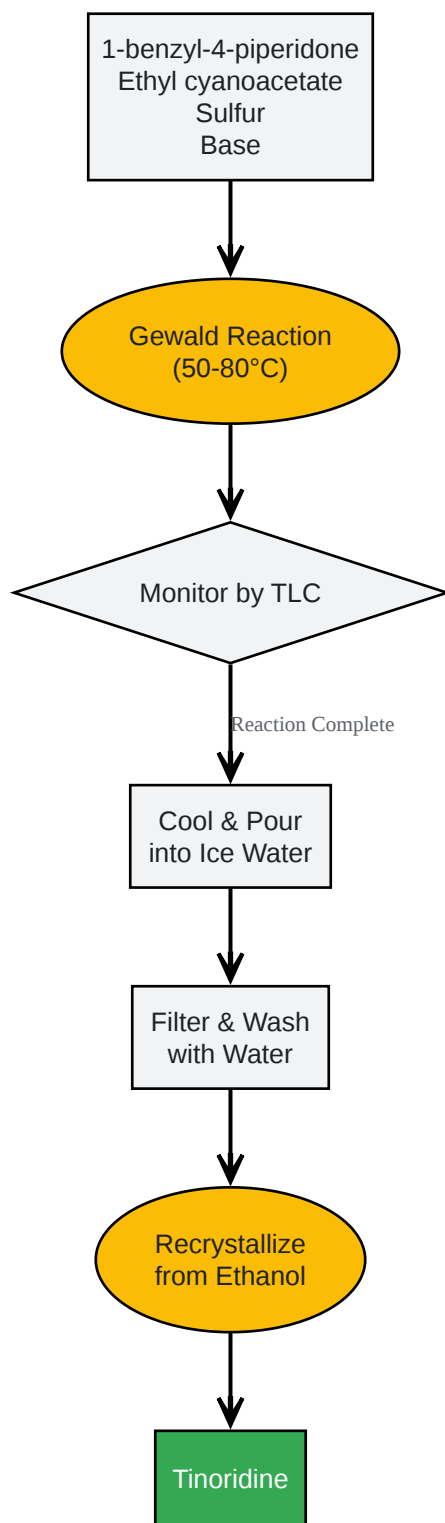
Materials:

- 1-benzyl-4-piperidone
- Ethyl cyanoacetate
- Elemental sulfur
- Base (e.g., triethylamine or morpholine)
- Solvent (e.g., dimethylformamide or ethanol)

Procedure:

- To a solution of 1-benzyl-4-piperidone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.2 equivalents) in a suitable solvent, add a catalytic amount of base.[8]

- Stir the reaction mixture at a moderately elevated temperature (50-80°C) for several hours, monitoring the progress by thin-layer chromatography (TLC).[8]
- Upon completion, cool the mixture to room temperature and pour it into ice water.[8]
- Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield Tinoridine.[8]



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Workflow for the Synthesis of Tinoridine.

Determination of Melting Point

The melting point of **Tinoridine hydrochloride** can be determined using the capillary method.

[\[11\]](#)[\[12\]](#)

Materials:

- **Tinoridine hydrochloride** (finely powdered and dried)
- Capillary tubes
- Melting point apparatus

Procedure:

- Pack the dry, powdered **Tinoridine hydrochloride** into a capillary tube to a height of 2-3 mm.[\[13\]](#)
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat at a medium rate to approximately 20°C below the expected melting point, then reduce the heating rate to about 1-2°C per minute.[\[13\]](#)[\[14\]](#)
- Record the temperature at which the substance first begins to melt (onset of liquefaction) and the temperature at which it becomes completely liquid. This range is the melting point.[\[11\]](#)[\[14\]](#)

Assessment of Solubility

The equilibrium solubility of **Tinoridine hydrochloride** can be determined using the shake-flask method.[\[15\]](#)

Materials:

- **Tinoridine hydrochloride**
- Selected solvent (e.g., water, buffers of different pH, DMSO)
- Stoppered flasks or vials
- Shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C)[\[16\]](#)

- Analytical method for quantification (e.g., HPLC)

Procedure:

- Add an excess amount of **Tinoridine hydrochloride** to a known volume of the solvent in a stoppered flask.
- Agitate the flask in a shaker bath at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
- Analyze the concentration of **Tinoridine hydrochloride** in the filtrate using a validated analytical method like HPLC.[\[15\]](#)[\[16\]](#)

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of NSAIDs.
[\[17\]](#)[\[18\]](#)

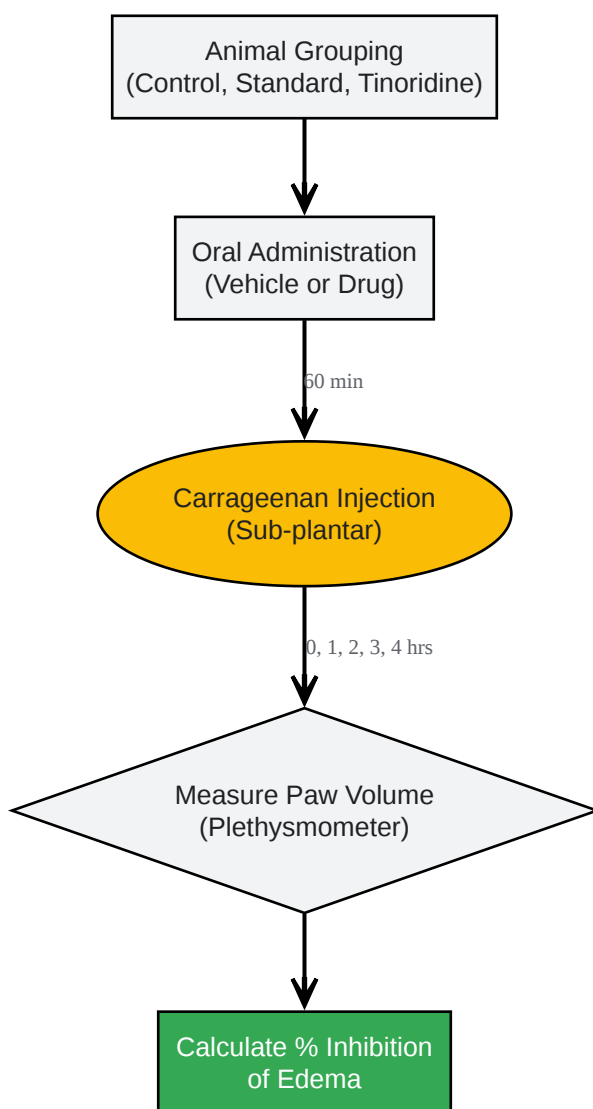
Materials:

- Wistar or Sprague-Dawley rats (150-200 g)
- **Tinoridine hydrochloride**
- Carrageenan (1% suspension in saline)
- Vehicle (e.g., 0.5% methylcellulose solution)
- Plethysmometer

Procedure:

- Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin), and Tinoridine-treated groups (various doses).[\[17\]](#)

- Administer **Tinoridine hydrochloride** or the vehicle orally.[17]
- After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[8][19]
- Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[8][17]
- Calculate the percentage inhibition of edema for each group compared to the control group.
[8]



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Workflow for Carrageenan-Induced Paw Edema Assay.

DPPH Radical Scavenging Assay

This in vitro assay measures the free radical scavenging ability of a compound.[\[20\]](#)

Materials:

- **Tinoridine hydrochloride**
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
- Methanol
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **Tinoridine hydrochloride** in a suitable solvent and make serial dilutions.[\[20\]](#)
- In a 96-well plate, add a specific volume of the Tinoridine solution to each well.[\[21\]](#)
- Add the DPPH solution to each well. Use the solvent as a blank.[\[20\]](#)
- Incubate the plate in the dark at room temperature for 30 minutes.[\[20\]](#)[\[22\]](#)[\[23\]](#)
- Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.[\[20\]](#)[\[21\]](#)
- Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.[\[20\]](#)[\[21\]](#)

Conclusion

Tinoridine hydrochloride is a promising pharmaceutical agent with a well-established anti-inflammatory profile and newly discovered cytoprotective mechanisms. Its ability to inhibit COX

enzymes, scavenge free radicals, and, most notably, activate the Nrf2 signaling pathway to inhibit ferroptosis, highlights its potential for therapeutic applications beyond traditional NSAID indications. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of **Tinoridine hydrochloride** and its derivatives. Further research is warranted to fully elucidate its clinical efficacy and safety profile in various pathological conditions.

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